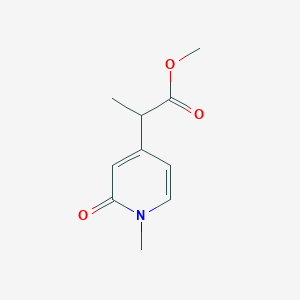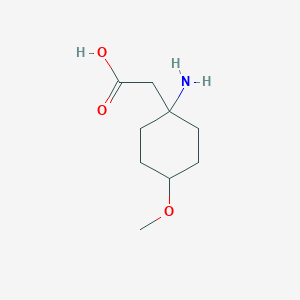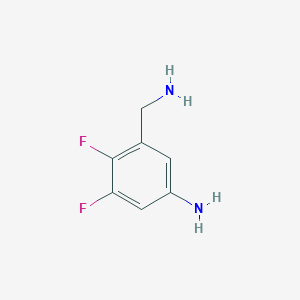
Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of pyridine and is characterized by the presence of a methyl ester group and a dihydropyridinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate typically involves the reaction of 1-methyl-2-oxo-1,2-dihydropyridine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone moiety to a fully saturated pyridine ring.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce fully saturated pyridine derivatives.
科学的研究の応用
Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate can be compared with other similar compounds, such as:
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: This compound has a similar structure but differs in the position of the ester group.
1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid: This compound contains a boronic acid group instead of the ester group.
2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridine: This compound has a phenyl group attached to the pyridine ring, providing different chemical properties.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
methyl 2-(1-methyl-2-oxopyridin-4-yl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-7(10(13)14-3)8-4-5-11(2)9(12)6-8/h4-7H,1-3H3 |
InChIキー |
MJFTYLIYOVJMOZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=O)N(C=C1)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079394.png)






![3-[(4-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13079435.png)
![Thieno[2,3-b]pyridine-4,6-diamine](/img/structure/B13079437.png)

amine](/img/structure/B13079451.png)


